molecular formula C6H2F8O6 B1334195 Perfluoro-3,6-dioxaoctane-1,8-dioic acid CAS No. 55621-21-1

Perfluoro-3,6-dioxaoctane-1,8-dioic acid

Cat. No. B1334195
CAS RN: 55621-21-1
M. Wt: 322.06 g/mol
InChI Key: PXMYQUXWTLQKLL-UHFFFAOYSA-N
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Description

Perfluoro-3,6-dioxaoctane-1,8-dioic acid is a compound that is closely related to perfluorooctanoic acid (PFOA), which is known for its degradation-resistant properties due to the strong carbon-fluorine bond. PFOA has been identified as a persistent environmental pollutant, and despite reductions in emissions since 2000, it continues to be a concern due to its long-term presence in the environment .

Synthesis Analysis

The synthesis of related perfluorinated compounds has been explored, such as the creation of perfluoro-2,5-dimethyl-3,6-dioxanonanoic acid ester fluorocarbon surfactants. These surfactants were synthesized through esterification of a complex perfluorinated precursor with various alcohols, including 1-octanol, 1-dodecanol, 1-hexadecanol, and 1-octadecanol. The resulting compounds were thoroughly characterized using techniques such as FT-IR, 1H NMR, and 19F NMR, confirming their molecular structures .

Molecular Structure Analysis

Although the specific molecular structure of Perfluoro-3,6-dioxaoctane-1,8-dioic acid is not detailed in the provided papers, the related surfactants synthesized in the study mentioned above have been characterized, indicating the presence of perfluorinated chains and ester groups. These structural features are crucial for the unique properties of perfluorinated compounds, such as their surface activity and resistance to degradation .

Chemical Reactions Analysis

The provided papers do not detail specific chemical reactions involving Perfluoro-3,6-dioxaoctane-1,8-dioic acid. However, the synthesis of related perfluorinated surfactants involves esterification, a common chemical reaction where an acid reacts with an alcohol to form an ester and water. This reaction is fundamental in producing various perfluorinated compounds with different chain lengths and properties .

Physical and Chemical Properties Analysis

Perfluorinated compounds, such as those related to Perfluoro-3,6-dioxaoctane-1,8-dioic acid, exhibit unique physical and chemical properties. The synthesized perfluoro-2,5-dimethyl-3,6-dioxanonanoic acid ester surfactants demonstrate low surface tension and the ability to significantly reduce the surface tension of organic solvents. Their critical micelle concentrations and the ability to form micelles in solvents of different polarities have been identified. Additionally, the surface excess concentrations and effective cross-section areas of these surfactants in cyclohexane have been analyzed, providing insights into their arrangement at the air/solvent interface .

In terms of biological impact, PFOA, a related compound, has been shown to accumulate in the epididymis of mice in a dose-dependent manner, leading to oxidative stress and activation of the AKT/AMPK signaling pathway. This accumulation results in altered polyunsaturated fatty acid composition and may contribute to male reproductive dysfunction .

Scientific Research Applications

1. Specific Scientific Field Environmental Toxicology

3. Detailed Description of the Methods of Application or Experimental Procedures The compound was screened for 81 different transcription factor activities in two multi-factorial transactivation assays . The aim of the study was to evaluate whether the ER agonist activity detected through in vitro high-throughput screening would translate into estrogen-dependent effects in fish in vivo .

Perfluoro-3,6-dioxaoctane-1,8-dioic acid is a specialty product used in proteomics research applications . Proteomics is a branch of biology that studies proteins, their structures, and functions. This field of study is crucial for understanding cellular processes, disease mechanisms, and drug targets.

In addition, this compound is also used in the manufacture of substances and for scientific research and development . It’s important to note that this compound is not intended for diagnostic or therapeutic use .

Perfluoro-3,6-dioxaoctane-1,8-dioic acid is a specialty product used in proteomics research applications . Proteomics is a branch of biology that studies proteins, their structures, and functions. This field of study is crucial for understanding cellular processes, disease mechanisms, and drug targets.

In addition, this compound is also used in the manufacture of substances and for scientific research and development . It’s important to note that this compound is not intended for diagnostic or therapeutic use .

Safety And Hazards

Perfluoro-3,6-dioxaoctane-1,8-dioic acid is classified as a corrosive solid, acidic, organic, N.O.S . It poses a slight fire hazard when exposed to heat or flame. Acids may react with metals to produce hydrogen, a highly flammable and explosive gas. Heating may cause expansion or decomposition leading to violent rupture of containers. It may emit acrid smoke and corrosive fumes .

properties

IUPAC Name

2-[2-[carboxy(difluoro)methoxy]-1,1,2,2-tetrafluoroethoxy]-2,2-difluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2F8O6/c7-3(8,1(15)16)19-5(11,12)6(13,14)20-4(9,10)2(17)18/h(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXMYQUXWTLQKLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(OC(C(OC(C(=O)O)(F)F)(F)F)(F)F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2F8O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20375106
Record name Perfluoro-3,6-dioxaoctane-1,8-dioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20375106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Perfluoro-3,6-dioxaoctane-1,8-dioic acid

CAS RN

55621-21-1
Record name Perfluoro-3,6-dioxaoctane-1,8-dioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20375106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 55621-21-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Perfluoro-3,6-dioxaoctane-1,8-dioic acid
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Citations

For This Compound
3
Citations
M Smeltz, JF Wambaugh… - Chemical Research in …, 2023 - ACS Publications
New approach methodologies (NAMs) that make use of in vitro screening and in silico approaches to inform chemical evaluations rely on in vitro toxicokinetic (TK) data to translate in …
Number of citations: 4 pubs.acs.org
MG Smeltz, MS Clifton, WM Henderson… - Toxicology and Applied …, 2023 - Elsevier
Per- and polyfluoroalkyl substances (PFAS) represent a large chemical class lacking hazard, toxicokinetic, and exposure information. To accelerate PFAS hazard evaluation, new …
Number of citations: 7 www.sciencedirect.com
R Daily, D Minakata - Environmental Science: Water Research & …, 2022 - pubs.rsc.org
Advanced reduction processes (ARPs) that generate reactive electrons in homogeneous solution and heterogeneous electrochemical or catalytic processes are effective in degrading …
Number of citations: 6 pubs.rsc.org

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